molecular formula C7H5BrFI B1271502 4-Bromo-2-fluoro-5-iodotoluene CAS No. 202865-74-5

4-Bromo-2-fluoro-5-iodotoluene

Cat. No. B1271502
M. Wt: 314.92 g/mol
InChI Key: CPKOXUVSOOKUDA-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-iodotoluene is a halogenated aromatic compound that is of interest in various chemical syntheses and research studies. The presence of bromo, fluoro, and iodo substituents on the toluene ring makes it a versatile intermediate for the development of complex molecules, particularly in the field of organic chemistry and materials science.

Synthesis Analysis

The synthesis of halogenated toluenes, including compounds similar to 4-bromo-2-fluoro-5-iodotoluene, can be achieved through various methods. For instance, selective ortho-metalation using the Knochel–Hauser base has been demonstrated to be effective for introducing substituents onto a fluoroarene ring, as shown with 1-bromo-2-(1,1-difluoroethyl)-4-fluorobenzene . Additionally, the synthesis of related compounds like 4-bromo-4′,4″-dimethyltriphenylamine under microwave irradiation indicates the potential for efficient synthetic routes involving halogenated toluenes .

Molecular Structure Analysis

The molecular structure of halogenated toluenes is characterized by the presence of halogen atoms attached to the benzene ring, which can significantly influence the electronic properties of the molecule. For example, the introduction of electron-withdrawing or -donating groups can control the HOMO–LUMO energy gaps, as seen in the study of V-shaped fluorophores . The crystal structures of halogenated toluenes under high pressure have also been investigated, revealing different space groups and structural changes under varying conditions .

Chemical Reactions Analysis

Halogenated toluenes participate in a variety of chemical reactions. The iodofluorination of alkenes and alkynes promoted by iodine and 4-iodotoluene difluoride is an example of the reactivity of such compounds, where the 'IF' couple adds to multiple substrates . Furthermore, the reactivity difference between iodo and bromo groups has been exploited for selective synthesis, as mentioned in the study of V-shaped fluorophores .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo-2-fluoro-5-iodotoluene would be influenced by its halogen substituents. These substituents can affect the compound's boiling point, melting point, solubility, and reactivity. For instance, the synthesis of 4-[18F]fluorobromo- and [18F]fluoroiodobenzene showcases the importance of the leaving ability of substituents, which is crucial for the preparation of organometallic nucleophilic reagents . The study of crystal structures under high pressure also provides insights into the physical properties of halogenated toluenes .

Scientific Research Applications

Spectroscopic Analysis

  • 2-Fluoro-5-iodotoluene, a compound structurally related to 4-Bromo-2-fluoro-5-iodotoluene, has been studied for its infrared (IR) and Raman spectra in liquid form, and its near-ultraviolet (UV) spectra in vapor form. This research provides fundamental insights into the molecular structure and thermodynamics of such compounds (Goel, 1984).

Chemical Synthesis and Reactions

  • A study on the selective ortho-metalation of 1-bromo-2-(1,1-difluoroethyl)-4-fluorobenzene, which shares similarities with 4-Bromo-2-fluoro-5-iodotoluene, demonstrates the potential of these compounds in complex chemical synthesis, including applications in Negishi coupling (Baenziger et al., 2019).

Thermodynamics of Halogenated Compounds

  • Research on the thermodynamics of halogenated compounds, including iodotoluenes and fluorotoluenes, provides insights into the behavior of 4-Bromo-2-fluoro-5-iodotoluene under different conditions. This is crucial for understanding its stability and reactivity (Otín et al., 1985).

Material Synthesis under Specific Conditions

  • The synthesis of 4-Bromo-4′,4″-dimethyltriphenylamine using 4-Iodotoluene, a related compound, under microwave irradiation showcases the potential applications of 4-Bromo-2-fluoro-5-iodotoluene in material science and its reactivity under various conditions (Wu-zu, 2011).

High-Pressure Crystallography

  • Studies on halogen derivatives of toluene, including iodotoluene, under high pressure have been conducted to understand their crystal structures. This research could be applicable to understanding the behavior of 4-Bromo-2-fluoro-5-iodotoluene under similar conditions (Sutuła et al., 2017).

Electrochemical Applications

  • Electrochemical fluorination using iodotoluene difluoride as a mediator shows the potential of halogenated toluenes, like 4-Bromo-2-fluoro-5-iodotoluene, in the synthesis of biologically important compounds (Hara et al., 1998).

Halogenation and Catalysis

  • Iodofluorination of alkenes and alkynes using iodine and 4-iodotoluene difluoride showcases the utility of halogenated toluenes in catalytic processes, potentially applicable to 4-Bromo-2-fluoro-5-iodotoluene (Conte et al., 2006).

Catalytic Fluorination

  • The catalytic fluorination of 1,3-dicarbonyl compounds using iodoarene catalysts, including iodotoluene, indicates a potential area of application for 4-Bromo-2-fluoro-5-iodotoluene in similar catalytic processes (Kitamura et al., 2013).

Chemical Reactivity Studies

  • A study on the effect of substituents on the phenyl coupling reaction on Cu(111) using substituted iodobenzenes, including iodotoluene, provides insights into the reactivity of similar compounds, such as 4-Bromo-2-fluoro-5-iodotoluene (Meyers & Gellman, 1995).

Safety And Hazards

4-Bromo-2-fluoro-5-iodotoluene is classified as Acute Tox. 4 Oral - Aquatic Chronic 4 . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

1-bromo-5-fluoro-2-iodo-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFI/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKOXUVSOOKUDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377719
Record name 4-Bromo-2-fluoro-5-iodotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluoro-5-iodotoluene

CAS RN

202865-74-5
Record name 1-Bromo-5-fluoro-2-iodo-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202865-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-fluoro-5-iodotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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